

# A Spectroscopic Comparison of 3-Nitrobenzaldoxime and Related Aromatic Compounds

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## Compound of Interest

Compound Name: 3-Nitrobenzaldoxime

Cat. No.: B3421018

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This guide provides a detailed spectroscopic comparison of **3-Nitrobenzaldoxime** with structurally related compounds: 3-Nitrobenzaldehyde, 4-Nitrobenzaldoxime, and Benzaldehyde. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data for these compounds. The spectroscopic techniques covered include Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

## Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-Nitrobenzaldoxime** and its related compounds.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\delta$ , ppm)**

Compound	Aromatic Protons (ppm)	Aldehyde/Oxime Proton (ppm)	Solvent
3-Nitrobenzaldoxime	7.50-8.70 (m)	8.19 (s, CH=NOH)	-
3-Nitrobenzaldehyde	7.78-8.70 (m)[1]	10.14 (s, CHO)	$\text{CDCl}_3$ [1]
4-Nitrobenzaldoxime	7.60-8.40 (m)	8.20 (s, CH=NOH)	-
Benzaldehyde	7.40-7.90 (m)	10.0 (s, CHO)	$\text{CDCl}_3$

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data ( $\delta$ , ppm)**

Compound	Aromatic Carbons (ppm)	Aldehyde/Oxime Carbon (ppm)	Solvent
3-Nitrobenzaldoxime	Data not available	Data not available	-
3-Nitrobenzaldehyde	124.49, 128.57, 130.36, 134.58, 137.39, 148.79[2]	189.67[2]	$\text{CDCl}_3$ [2]
4-Nitrobenzaldoxime	Data not available	Data not available	-
Benzaldehyde	129.0, 129.7, 134.4, 136.5	192.3	$\text{CDCl}_3$

**Table 3: Infrared (IR) Spectroscopy Data ( $\nu$ ,  $\text{cm}^{-1}$ )**

Compound	C=N / C=O Stretch ( $\text{cm}^{-1}$ )	N-O Stretch ( $\text{NO}_2$ ) ( $\text{cm}^{-1}$ )	O-H Stretch (Oxime) ( $\text{cm}^{-1}$ )	Aromatic C=C Stretch ( $\text{cm}^{-1}$ )
3-Nitrobenzaldoxime	~1600	~1525, ~1350	~3300 (broad)	~1600-1450
3-Nitrobenzaldehyde	1700-1715	1530, 1350	-	1611, 1580, 1470, 1445
4-Nitrobenzaldoxime	~1600	~1520, ~1345	~3300 (broad)	~1600-1450
Benzaldehyde	1703	-	-	1597, 1585, 1457

**Table 4: UV-Visible (UV-Vis) Spectroscopy Data ( $\lambda_{\text{max}}$ , nm)**

Compound	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , $\text{M}^{-1}\text{cm}^{-1}$ )	Solvent
3-Nitrobenzaldoxime	Data not available	Data not available	-
3-Nitrobenzaldehyde	~250, ~300, ~350	~10000, ~1000, ~100	Cyclohexane
4-Nitrobenzaldoxime	Data not available	Data not available	-
Benzaldehyde	246, 280, 290	-	-

**Table 5: Mass Spectrometry (MS) Data (m/z)**

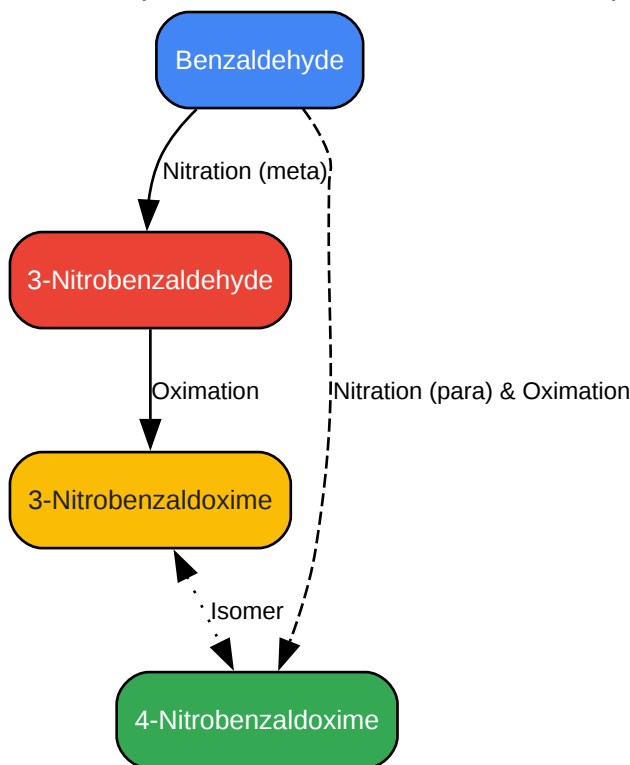
Compound	Molecular Ion ( $\text{M}^+$ ) [m/z]	Key Fragment Ions [m/z]	Ionization Method
3-Nitrobenzaldoxime	166	Data not available	-
3-Nitrobenzaldehyde	151	150, 121, 105, 93, 77, 65, 51	Electron Ionization (EI)
4-Nitrobenzaldoxime	166	Data not available	-
Benzaldehyde	106	105, 77, 51	Electron Ionization (EI)

Note: Some spectroscopic data for **3-Nitrobenzaldoxime** and 4-Nitrobenzaldoxime were not readily available in public databases at the time of this guide's compilation.

## Structural Relationships

The following diagram illustrates the structural similarities and differences between **3-Nitrobenzaldoxime** and the selected related compounds.

## Structural Comparison of Related Aromatic Compounds



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Structural relationships of the compared aromatic compounds.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide. Specific parameters may vary depending on the instrument and experimental conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- $^1\text{H}$  NMR Spectroscopy:
  - Instrument: A 300 MHz or 400 MHz NMR spectrometer.

- Parameters: A standard proton pulse program was used. The spectral width was typically set to 12 ppm. The number of scans ranged from 16 to 64, depending on the sample concentration.
- <sup>13</sup>C NMR Spectroscopy:
  - Instrument: A 75 MHz or 100 MHz NMR spectrometer.
  - Parameters: A proton-decoupled carbon pulse program was used. The spectral width was typically set to 220 ppm. A larger number of scans (1024 or more) was acquired to achieve a sufficient signal-to-noise ratio.

## Infrared (IR) Spectroscopy

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

## UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of the compound was prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). Serial dilutions were made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- Instrument: A double-beam UV-Vis spectrophotometer.
- Data Acquisition: The sample was placed in a quartz cuvette with a 1 cm path length. The spectrum was scanned over a wavelength range of 200-800 nm. The solvent was used as a blank.

## Mass Spectrometry (MS)

- Instrument: A Gas Chromatography-Mass Spectrometry (GC-MS) system.
- Ionization Method: Electron Ionization (EI) at 70 eV.
- Sample Introduction: The sample, dissolved in a volatile organic solvent, was injected into the GC inlet. The GC column separated the components before they entered the mass spectrometer.
- Mass Analysis: The mass analyzer scanned a mass-to-charge ( $m/z$ ) range, typically from 40 to 500 amu.

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## References

- 1. 3-Nitrobenzaldoxime | C<sub>7</sub>H<sub>6</sub>N<sub>2</sub>O<sub>3</sub> | CID 219132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-3-Nitrobenzaldehyde oxime | CAS#:3717-29-1 | Chemsrce [chemsrc.com]
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